tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Brand Name: Vulcanchem
CAS No.: 1354651-37-8
VCID: VC3414580
InChI: InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78 g/mol

tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate

CAS No.: 1354651-37-8

Cat. No.: VC3414580

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate - 1354651-37-8

Specification

CAS No. 1354651-37-8
Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
IUPAC Name tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate
Standard InChI InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Standard InChI Key OLGTWDVYNBHXDC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structure

tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate is a carbamate derivative characterized by a para-chlorophenyl group attached to an oxobutyl chain with a tert-butyloxycarbonyl (Boc) protective group. The compound possesses several important identifiers that facilitate its recognition in chemical databases and literature.

ParameterValue
CAS Number1354651-37-8
Molecular FormulaC₁₅H₂₀ClNO₃
Molecular Weight297.78 g/mol
IUPAC Nametert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate
Standard InChIInChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Standard InChIKeyOLGTWDVYNBHXDC-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl
PubChem Compound ID118798435

The structure features a tert-butyloxycarbonyl (Boc) group, which serves as a protective group for the amino functionality. This structural characteristic is particularly valuable in organic synthesis, as it allows for selective reactions while protecting the amine functionality.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate determine its behavior in various chemical reactions and applications. Understanding these properties is essential for researchers working with this compound.

PropertyDescription
AppearanceSolid at room temperature
SolubilitySoluble in common organic solvents including dichloromethane, chloroform, and dimethylformamide
StabilityRelatively stable under normal laboratory conditions; sensitive to strong acids
Functional GroupsCarbamate (N-C(=O)-O), ketone (C=O), aryl chloride
ReactivityReactive at multiple sites including the carbamate group, ketone, and aryl chloride

The presence of both the carbamate and ketone functional groups makes this molecule versatile for further chemical transformations, while the para-chlorophenyl moiety provides opportunities for coupling reactions commonly employed in pharmaceutical synthesis .

Applications in Research and Development

tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate has several important applications in chemical research and pharmaceutical development, highlighting its versatility as a chemical building block.

Drug Development

The compound serves as an important intermediate in pharmaceutical research due to its structural features:

  • The Boc-protected amine allows for selective deprotection under acidic conditions

  • The para-chlorophenyl group provides a site for various coupling reactions

  • The ketone functionality offers opportunities for reduction, reductive amination, or nucleophilic addition

These characteristics make it valuable in the synthesis of complex drug candidates, particularly those targeting central nervous system disorders or anti-inflammatory applications.

Organic Synthesis

In synthetic organic chemistry, tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate participates in various reactions:

  • Hydrolysis of the carbamate group to reveal the free amine

  • Alkylation reactions at various reactive sites

  • Condensation reactions utilizing the ketone functionality

  • Cross-coupling reactions involving the aryl chloride moiety

These transformations can lead to diverse chemical structures with potential applications in materials science and biotechnology.

ClassificationCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

The signal word associated with these hazards is "Warning" .

ManufacturerProduct NumberPackage SizePrice (USD)Last Updated
TRCT20528050 mg$452021-12-16
CrysdotCD121512545 g$4462021-12-16

These pricing points indicate that the compound is primarily utilized in research settings where smaller quantities are typically required . The substantial price difference between the 50 mg and 5 g quantities suggests economies of scale in the production process.

Current Research and Future Directions

Research on tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate continues to evolve, with ongoing investigations focused on expanding its synthetic applications and exploring potential biological activities.

Current research areas include:

  • Development of new synthetic routes with improved efficiency and sustainability

  • Exploration of structure-activity relationships for derivatives with potential pharmaceutical applications

  • Investigation of catalytic methods for transformations involving this compound

  • Evaluation of biological activities, particularly in areas such as analgesic or anti-inflammatory effects

These research directions highlight the compound's importance as both a synthetic building block and a potential precursor to biologically active molecules.

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